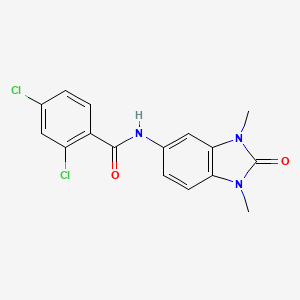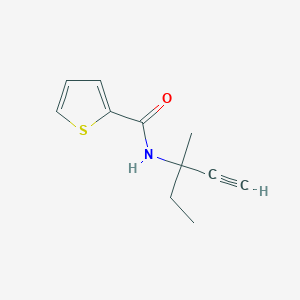![molecular formula C20H25FN2O3 B6072957 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B6072957.png)
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound, also known as F 13640, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of F 13640 involves its binding to specific GPCRs, which triggers a downstream signaling cascade that leads to various physiological effects. The exact mechanism of action varies depending on the specific GPCR that is activated, but generally involves the activation of intracellular signaling pathways that regulate cellular processes such as gene expression, ion channel activity, and cell proliferation.
Biochemical and Physiological Effects:
F 13640 has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR that is activated. These effects include the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune cell function. F 13640 has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
F 13640 has several advantages for use in lab experiments. It is a highly selective compound that can activate specific GPCRs, allowing researchers to study the effects of individual receptors on cellular processes. Additionally, F 13640 has been optimized for high yields and purity, making it a valuable tool for biochemical and pharmacological research.
However, there are also limitations to the use of F 13640 in lab experiments. Its mechanism of action is complex and not fully understood, making it difficult to predict its effects on cellular processes. Additionally, F 13640 is a synthetic compound that may not accurately reflect the activity of endogenous ligands, making it important to validate findings using other methods.
将来の方向性
There are several future directions for research on F 13640. One area of interest is the development of F 13640-based therapeutics for the treatment of various diseases. Researchers are also interested in studying the effects of F 13640 on other physiological processes, such as metabolism and circadian rhythm. Additionally, there is potential to use F 13640 as a tool for studying the structure and function of GPCRs, which could lead to the development of new therapeutics for a wide range of diseases.
合成法
The synthesis of F 13640 involves a multistep process that begins with the reaction of 3-fluoroaniline with 1-piperidinemethanol in the presence of a base. The resulting product is then subjected to a series of reactions, including alkylation, reduction, and etherification, to produce the final compound. The synthesis of F 13640 has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
科学的研究の応用
F 13640 has been studied extensively for its potential applications in medicine. One area of research has focused on its ability to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. F 13640 has been shown to selectively activate certain GPCRs, making it a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-25-18-9-14(10-19(26-2)20(18)24)12-23-8-4-7-17(13-23)22-16-6-3-5-15(21)11-16/h3,5-6,9-11,17,22,24H,4,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKKPORRYITWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)



![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B6072953.png)
![N-[3-(3-pyridinyloxy)propyl]-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6072968.png)
![(3aS*,6aR*)-5-cyclohexyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6072971.png)
